
1,2-Didecanoyl-3-phosphatidic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-dicapryl-sn-glycero-3-phosphate is a 1,2-diacyl-sn-glycero-3-phosphate in which the acyl groups at positions 1 and 2 are specified as capryl (decanoyl). It is a 1,2-diacyl-sn-glycerol 3-phosphate and a decanoate ester. It is a conjugate acid of a 1,2-dicapryl-sn-glycero-3-phosphate(2-).
科学的研究の応用
Role in Plant Development and Stress Response
1,2-Didecanoyl-3-phosphatidic acid plays a crucial role in plant development. Studies have shown that phosphatidic acid is a key intermediate in chloroplast membrane lipid biosynthesis, essential for embryo development in plants like Arabidopsis. Any disruption in the biosynthesis pathway leads to embryo lethality, underlining the importance of phosphatidic acid in early plant development stages (Yu et al., 2004). Moreover, phosphatidic acid has been identified as a significant signaling molecule in plants, playing a central role in stress and development responses. It's a lipid second messenger during plant stress, metabolism, and development, with various proteins specifically binding to it, facilitating numerous downstream responses (Testerink & Munnik, 2011).
Bioactive Lipid's Unique Properties
This compound, as part of the broader family of phosphatidic acid and lysophosphatidic acid, is known for its significant bioactive properties. These lipids, despite their simple structure, are involved in crucial cellular processes. The ionization behavior and charge properties of phosphatidic acid are unique, influencing various cellular functions and interactions with other biomolecules. The lipid's headgroup charge is notably affected by local lipid composition, indicating its versatile role in different subcellular locations (Kooijman et al., 2005).
Involvement in Membrane Rearrangements
This compound contributes significantly to membrane rearrangements. Its unique biophysical properties enable it to regulate and amplify cellular signaling pathways and functions. It plays a role in membrane fusion and fission through various mechanisms, including being a substrate for enzymes that produce lipids involved in these processes, contributing to membrane curvature, interacting with essential proteins for membrane fusion and fission, and activating enzymes whose products are involved in membrane rearrangements (Zhukovsky et al., 2019).
Modulation of Membrane Curvature
The local generation of this compound is pivotal in regulating intracellular membrane transport. It can recruit and activate downstream effectors or alter the membrane's biophysical properties to induce bending or destabilization. The molecular shape of (lyso)phosphatidic acid is heavily dependent on pH and divalent cations, which significantly influences its role in membrane fission and fusion processes (Kooijman et al., 2003).
特性
CAS番号 |
80164-20-1 |
|---|---|
分子式 |
C23H45O8P |
分子量 |
480.6 g/mol |
IUPAC名 |
[(2R)-2-decanoyloxy-3-phosphonooxypropyl] decanoate |
InChI |
InChI=1S/C23H45O8P/c1-3-5-7-9-11-13-15-17-22(24)29-19-21(20-30-32(26,27)28)31-23(25)18-16-14-12-10-8-6-4-2/h21H,3-20H2,1-2H3,(H2,26,27,28)/t21-/m1/s1 |
InChIキー |
PHQFPHNJHDEXLJ-OAQYLSRUSA-N |
異性体SMILES |
CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCC |
SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCC |
正規SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCC |
同義語 |
1,2-didecanoyl-3-phosphatidic acid 1,2-didecanoyl-3-sn-phosphatidic acid PA(10) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




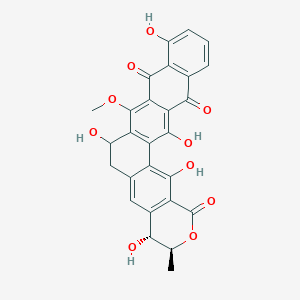
![5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]thiophene-3-carboxamide](/img/structure/B1242510.png)
![(5R)-5-(aminomethyl)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-1,3-oxazolidin-2-one](/img/structure/B1242511.png)
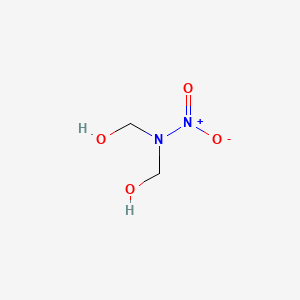

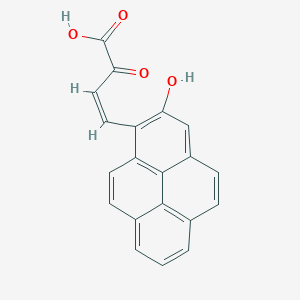

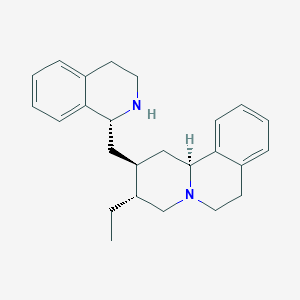
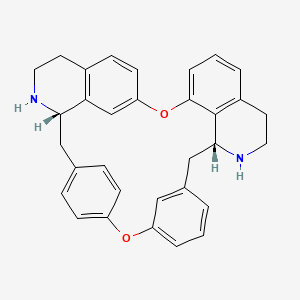
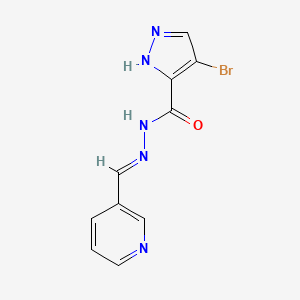
![(3E)-3-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1242524.png)
![1-(3-Methoxyphenyl)-3-[(1,7,7-trimethylnorbornan-2-ylidene)amino]thiourea](/img/structure/B1242526.png)
